molecular formula C8H12O B3213610 Cyclohexanone, 2-ethylidene- CAS No. 1122-25-4

Cyclohexanone, 2-ethylidene-

Cat. No.: B3213610
CAS No.: 1122-25-4
M. Wt: 124.18 g/mol
InChI Key: YPRIHWWNQRSAQL-UQCOIBPSSA-N
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Description

Cyclohexanone, 2-ethylidene- is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexanone, where an ethylidene group is attached to the second carbon of the cyclohexanone ring. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-ethylidene- can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction between cyclohexanone and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained between 15-20°C for several hours .

Industrial Production Methods

In industrial settings, the production of cyclohexanone, 2-ethylidene- often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as sodium carbonate or other basic catalysts are used to facilitate the reaction. The reaction mixture is then subjected to purification processes such as distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-ethylidene- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert cyclohexanone, 2-ethylidene- to cyclohexanol derivatives.

    Substitution: The ethylidene group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanone, 2-ethylidene- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanone, 2-ethylidene- involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes nucleophilic addition, where the ethylidene group reacts with oxygen species to form intermediate products. These intermediates then undergo further transformations to yield the final oxidized products .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound, differing by the absence of the ethylidene group.

    Cyclohexanol: The reduced form of cyclohexanone.

    Ethylidenecyclohexane: A similar compound with a different substitution pattern.

Uniqueness

Cyclohexanone, 2-ethylidene- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

CAS No.

1122-25-4

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(2Z)-2-ethylidenecyclohexan-1-one

InChI

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h2H,3-6H2,1H3/b7-2-

InChI Key

YPRIHWWNQRSAQL-UQCOIBPSSA-N

SMILES

CC=C1CCCCC1=O

Isomeric SMILES

C/C=C\1/CCCCC1=O

Canonical SMILES

CC=C1CCCCC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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